[1-(4-Tert-butylphenyl)cyclopentyl]methanamine [1-(4-Tert-butylphenyl)cyclopentyl]methanamine
Brand Name: Vulcanchem
CAS No.: 1096317-29-1
VCID: VC2541760
InChI: InChI=1S/C16H25N/c1-15(2,3)13-6-8-14(9-7-13)16(12-17)10-4-5-11-16/h6-9H,4-5,10-12,17H2,1-3H3
SMILES: CC(C)(C)C1=CC=C(C=C1)C2(CCCC2)CN
Molecular Formula: C16H25N
Molecular Weight: 231.38 g/mol

[1-(4-Tert-butylphenyl)cyclopentyl]methanamine

CAS No.: 1096317-29-1

Cat. No.: VC2541760

Molecular Formula: C16H25N

Molecular Weight: 231.38 g/mol

* For research use only. Not for human or veterinary use.

[1-(4-Tert-butylphenyl)cyclopentyl]methanamine - 1096317-29-1

Specification

CAS No. 1096317-29-1
Molecular Formula C16H25N
Molecular Weight 231.38 g/mol
IUPAC Name [1-(4-tert-butylphenyl)cyclopentyl]methanamine
Standard InChI InChI=1S/C16H25N/c1-15(2,3)13-6-8-14(9-7-13)16(12-17)10-4-5-11-16/h6-9H,4-5,10-12,17H2,1-3H3
Standard InChI Key LXUQWFWHUAKETK-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C2(CCCC2)CN
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C2(CCCC2)CN

Introduction

Chemical Identity and Structure

[1-(4-Tert-butylphenyl)cyclopentyl]methanamine is a primary amine characterized by a cyclopentyl ring bearing both a methylamine group and a 4-tert-butylphenyl substituent at the same carbon position. The structural arrangement creates a tertiary carbon center that connects these key molecular fragments.

Identification Parameters

ParameterValue
IUPAC Name[1-(4-tert-butylphenyl)cyclopentyl]methanamine
CAS Registry Number1096317-29-1
Molecular FormulaC₁₆H₂₅N
Molecular Weight231.38 g/mol
InChIInChI=1S/C16H25N/c1-15(2,3)13-6-8-14(9-7-13)16(12-17)10-4-5-11-16/h6-9H,4-5,10-12,17H2,1-3H3
SMILESCC(C)(C)C1=CC=C(C=C1)C2(CCCC2)CN
PubChem Compound ID43378541

The compound features a unique structural arrangement with a quaternary carbon center at the junction of the cyclopentyl ring and the 4-tert-butylphenyl group, with the methylamine group attached to this junction. This creates a molecule with interesting spatial properties and potential for chemical interactions.

Physical and Chemical Properties

The physical and chemical properties of [1-(4-Tert-butylphenyl)cyclopentyl]methanamine provide important insights into its behavior in various environments and its potential applications. Below is a comprehensive table of available physicochemical properties.

Structural Features and Related Compounds

The chemical structure of [1-(4-Tert-butylphenyl)cyclopentyl]methanamine contains several key functional groups that contribute to its chemical behavior.

Key Structural Elements

  • Primary amine group (-CH₂NH₂): Provides basic character and potential for hydrogen bonding

  • Tert-butyl group: Contributes hydrophobicity and steric bulk

  • Phenyl ring: Offers potential for π-π interactions

  • Cyclopentyl ring: Provides conformational rigidity and hydrophobicity

  • Quaternary carbon center: Creates a unique three-dimensional structure

Related Compounds

Several structurally related compounds appear in the chemical literature:

  • 4-tert-Butylbenzylamine (CAS: 39895-55-1): A simpler analog lacking the cyclopentyl ring

  • 1-(4-tert-butylphenyl)cyclobutan-1-amine (CAS: 1096853-41-6): Contains a cyclobutyl rather than cyclopentyl ring

  • N-Methyl-1-(1-phenylcyclopentyl)methanamine (CAS: 400756-68-5): Contains an N-methylated amine and lacks the tert-butyl group on the phenyl ring

These structural analogs may share similar synthetic pathways and potentially similar biological activities, though specific comparative data is limited in the available literature.

Synthesis Methods

The synthesis of [1-(4-Tert-butylphenyl)cyclopentyl]methanamine can be approached through several synthetic pathways based on the general synthetic methods for similar compounds.

Safety ParameterInformationReference
GHS PictogramsWarning
Hazard StatementsH303: May be harmful if swallowed
H313: May be harmful in contact with skin
H333: May be harmful if inhaled
Precautionary StatementsP264: Wash thoroughly after handling
P280: Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P337+P313: If eye irritation persists: Get medical advice/attention
Personal Protective EquipmentSafety glasses, lab coat, gloves, adequate ventilation
Storage ParameterRecommendationReference
TemperatureShort-term (1-2 weeks): -4°C
Long-term (1-2 years): -20°C
ContainerTightly sealed container
AtmosphereInert (nitrogen or argon) recommended for long-term storage-
Light ExposureProtect from light-
IncompatibilitiesStrong oxidizing agents, strong acids-

Following these storage recommendations will help maintain the compound's chemical integrity and prevent degradation over time.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator